molecular formula C14H13ClO2 B6381205 5-(3-Ethoxyphenyl)-2-chlorophenol, 95% CAS No. 1261956-41-5

5-(3-Ethoxyphenyl)-2-chlorophenol, 95%

Cat. No. B6381205
CAS RN: 1261956-41-5
M. Wt: 248.70 g/mol
InChI Key: PLXWDTUNURNRAL-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-2-chlorophenol, 95% (5-EPCP-95) is a phenolic compound that has been used in various scientific research applications due to its ability to act as a nucleophile and electrophile. It has a wide range of applications, including synthesis of other compounds, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

5-(3-Ethoxyphenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-chloro-2-methoxyphenol and 2-methoxy-5-chlorophenol. It has also been used in biochemical and physiological studies, such as studies of the effects of chlorinated phenols on the immune system. In addition, it has been used in lab experiments to study the properties of various compounds.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-2-chlorophenol, 95% is based on its ability to act as a nucleophile and electrophile. As a nucleophile, it can react with other molecules, such as 2-chlorophenol, to form new compounds. As an electrophile, it can be attacked by other molecules, such as 3-ethoxyphenol, to form new compounds. This mechanism of action allows 5-(3-Ethoxyphenyl)-2-chlorophenol, 95% to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
5-(3-Ethoxyphenyl)-2-chlorophenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have an effect on the immune system, although the exact mechanism of action is still under investigation.

Advantages and Limitations for Lab Experiments

5-(3-Ethoxyphenyl)-2-chlorophenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. In addition, it has a wide range of applications and can be used in a variety of scientific research applications. However, there are some limitations to its use in lab experiments. It is a highly reactive compound and can be toxic in large doses. It also has a relatively short shelf life and must be stored properly to maintain its effectiveness.

Future Directions

There are several potential future directions for research on 5-(3-Ethoxyphenyl)-2-chlorophenol, 95%. Further studies could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, research could be conducted to explore the potential for using 5-(3-Ethoxyphenyl)-2-chlorophenol, 95% in the synthesis of other compounds. Finally, more studies could be conducted to investigate the safety and efficacy of the compound in various lab experiments.

Synthesis Methods

5-(3-Ethoxyphenyl)-2-chlorophenol, 95% is synthesized by reacting 3-ethoxyphenol with 2-chlorophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic aromatic substitution, in which the 3-ethoxyphenol acts as a nucleophile and the 2-chlorophenol acts as an electrophile. The reaction is typically carried out at room temperature, and yields a 95% pure product.

properties

IUPAC Name

2-chloro-5-(3-ethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-2-17-12-5-3-4-10(8-12)11-6-7-13(15)14(16)9-11/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXWDTUNURNRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685972
Record name 4-Chloro-3'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethoxyphenyl)-2-chlorophenol

CAS RN

1261956-41-5
Record name [1,1′-Biphenyl]-3-ol, 4-chloro-3′-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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